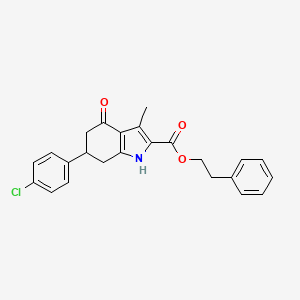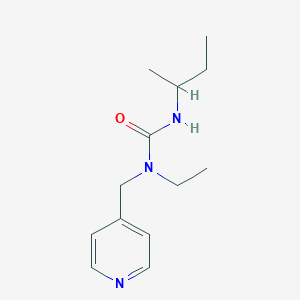![molecular formula C19H16ClN3O6S2 B4724002 N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4724002.png)
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
Descripción general
Descripción
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBD-556 belongs to the class of sulfonamide compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation. N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a protein involved in the regulation of cellular signaling pathways that are important for cancer cell survival.
Biochemical and Physiological Effects
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. The compound has been shown to reduce the production of inflammatory cytokines and chemokines in various cell types. In addition, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide has also been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, as well as its potent activity against specific enzymes and proteins. However, the compound also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide, including its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In addition, further studies are needed to optimize the pharmacokinetic properties of the compound and to identify potential drug targets for its therapeutic applications.
In conclusion, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research. Further studies are needed to optimize the pharmacokinetic properties of the compound and to identify potential drug targets for its therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. In addition, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide has also been studied for its antibacterial activity against drug-resistant bacteria.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6S2/c1-13-2-3-14(20)12-19(13)22-31(28,29)17-8-4-15(5-9-17)21-30(26,27)18-10-6-16(7-11-18)23(24)25/h2-12,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJFIJPFLUWXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723919.png)
![4-oxo-N-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4723925.png)
![N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B4723926.png)
![N-(2-furylmethyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4723937.png)
![1-(4-bromophenyl)-2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4723956.png)

![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4723972.png)

![2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4723988.png)

![ethyl N-[(4-isobutyl-1-piperazinyl)carbonyl]-beta-alaninate](/img/structure/B4724007.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4724015.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4724016.png)
![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)